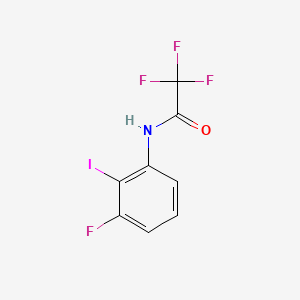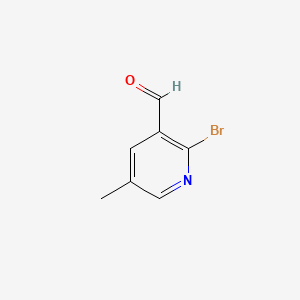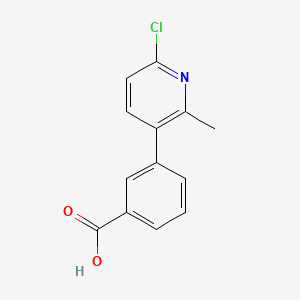![molecular formula C6H8ClN3 B577780 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 1253801-38-5](/img/structure/B577780.png)
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Overview
Description
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that features a fused ring system combining imidazole and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine are Gαq proteins . These proteins are a type of G protein-coupled receptors (GPCRs), which are the largest family of cell-surface receptors in eukaryotes . They play a crucial role in transmitting signals from various stimuli outside a cell to its interior .
Mode of Action
This compound interacts with its targets, the Gαq proteins, by preferentially silencing them . Upon agonist binding, GPCRs undergo conformational changes resulting in the activation of receptor-associated heterotrimeric guanine nucleotide-binding proteins (G proteins) .
Biochemical Pathways
The compound’s action affects the intracellular signaling pathways initiated by GPCRs . One of the key affected pathways is the production of intracellular myo-inositol 1-phosphate . This molecule plays a significant role in various cellular processes, including cell growth and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to silence Gαq proteins . This silencing can lead to changes in the production of intracellular myo-inositol 1-phosphate , potentially affecting cell growth and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroacetyl chloride with ethylenediamine, followed by cyclization with formamide under acidic conditions . Another approach includes the use of hydrazine derivatives and α,β-unsaturated carbonyl compounds, followed by cyclization .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods typically involve optimized reaction conditions, such as controlled temperature and pressure, to facilitate efficient cyclization and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-ethylimidazo[1,2-b]pyridazine
- 2-Chloro-3-(2-phenyl-1H-imidazol-1-yl)pyrazine
- 2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
Uniqueness
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its chlorine substitution also allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c7-5-3-9-6-4-8-1-2-10(5)6/h3,8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSQTHXMCVQHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
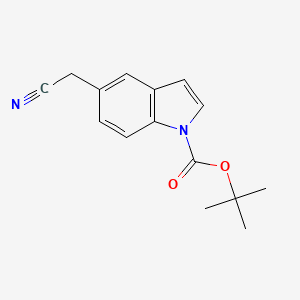

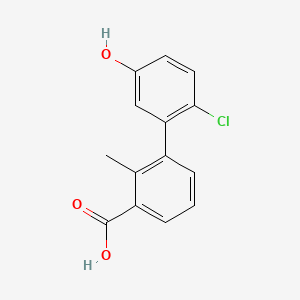
![5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B577700.png)
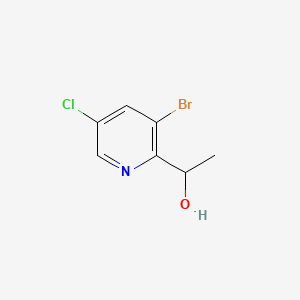

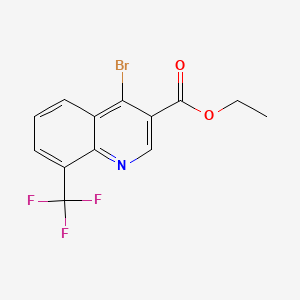
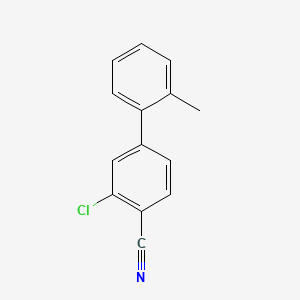
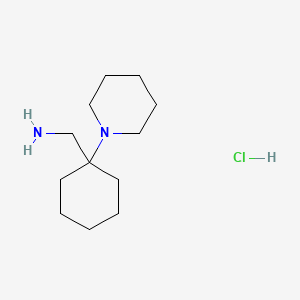
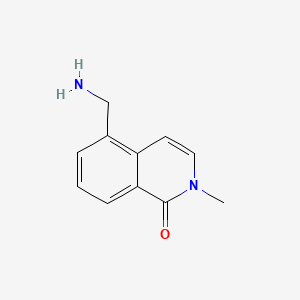
![3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577714.png)
